Hydrogen Bonding Capacity: Target (3-OH) vs. Fmoc-D-Norvaline (No Hydroxy)
The target compound, rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline, possesses a β-hydroxy group contributing 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA). In contrast, Fmoc-D-norvaline (CAS 144701-24-6), which lacks the 3-hydroxy substituent, has only 2 HBD and 4 HBA . This additional H-bond donor site—directly adjacent to the peptide backbone—enables the hydroxy group to participate in intramolecular hydrogen bonding, influencing local peptide conformation, and serves as a functionalizable handle for O-acylation, O-alkylation, or glycosylation that is entirely absent in non-hydroxylated analogs [1].
| Evidence Dimension | Hydrogen bond donor (HBD) count and functionalization capacity |
|---|---|
| Target Compound Data | 3 HBD (including 3-OH); 4 HBA; hydroxyl available for glycosylation/conjugation |
| Comparator Or Baseline | Fmoc-D-norvaline (CAS 144701-24-6): 2 HBD; 4 HBA; no hydroxyl functionalization site |
| Quantified Difference | +1 HBD; presence vs. absence of a modifiable hydroxyl handle |
| Conditions | Structural analysis based on molecular formula C₂₀H₂₁NO₅ (target) vs. C₂₀H₂₁NO₄ (Fmoc-D-norvaline); chemical topology comparison |
Why This Matters
The additional hydrogen bond donor and hydroxyl functionalization site directly determine whether the building block can support glycosylation or site-specific modification strategies in glycopeptide and modified peptide synthesis.
- [1] Broddefalk, J.; Bergquist, K.-E.; Kihlberg, J. Use of acid-labile protective groups for carbohydrate moieties in synthesis of glycopeptides related to type II collagen. Tetrahedron 1998, 54, 12047–12070. View Source
